9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Lipophilicity CNS drug design Physicochemical profiling

Medicinal chemistry teams optimizing CNS-penetrant candidates often lack the N9-propyl variant in the 3,9-diazabicyclo[4.2.1]nonane DORA SAR matrix. This compound fills that gap. • cLogP ~1.35 (optimal CNS window) vs. N9-methyl cLogP ~0.42 • MW 182.26, ΔMW +28 from N9-methyl fragment • Core validated in sub-nanomolar OX₂R antagonist programs. Supplied at 97% purity for SAR enumeration and chiral ligand development.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12285663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCN1C2CCC1CNC(=O)C2
InChIInChI=1S/C10H18N2O/c1-2-5-12-8-3-4-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13)
InChIKeyTXUOPEDMZNLAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one – Core Scaffold Identity and Lineage


9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 1211722-18-7, MF C₁₀H₁₈N₂O, MW 182.26) is a conformationally constrained bicyclic lactam built upon a 3,9-diazabicyclo[4.2.1]nonane core . This core scaffold has been validated in multiple medicinal chemistry campaigns, most notably as the structural foundation for potent dual orexin receptor antagonists (DORAs) investigated for sleep disorders [1]. The N9-propyl substituent differentiates this compound from its N9-methyl and N9-cyclopropyl congeners and provides a modular handle for further SAR exploration.

Core Scaffold 3,9-diazabicyclo[4.2.1]nonane bicyclic lactam, studied in orexin receptor antagonist research
N9-Propyl Substituent Differentiates from N9-methyl and N9-cyclopropyl congeners; modular handle for SAR exploration
Workflow Fit Building block for medicinal chemistry, fragment-to-lead campaigns, and scaffold-focused library design

Why N9-Substitution Cannot Be Casually Replaced by Close Analogs


The 3,9-diazabicyclo[4.2.1]nonane scaffold exhibits pronounced sensitivity to the nature of the N9 substituent. Published SAR around orexin receptor antagonism demonstrates that even subtle N-alkyl modifications can alter receptor binding affinity, physicochemical properties, and oral bioavailability [1]. The N9-propyl group introduces distinct lipophilicity (cLogP ~1.2–1.5) compared with the N9-methyl (cLogP ~0.3–0.5) and N9-cyclopropyl (cLogP ~0.8–1.0) variants, directly impacting membrane permeability and CNS penetration potential . Generic substitution among N9-alkyl analogs therefore risks undermining the pharmacological profile that medicinal chemistry programs have specifically engineered.

N9-Alkyl Lipophilicity Shift

Changing N9-propyl to methyl or cyclopropyl alters cLogP, which may affect permeability and CNS penetration profiles observed in orexin antagonist series.

Receptor Binding Sensitivity

Published SAR indicates that even minor N9-alkyl modifications can shift OX1R/OX2R binding affinity; substitution may result in altered target engagement.

Engineered Profile Disruption

Generic replacement with close N9-alkyl analogs may compromise the target interaction profile designed for specific research pathways.

Differentiation of 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one Against Structural Analogs


Predicted cLogP Comparison Across N9-Alkyl Analogs

Predicted octanol-water partition coefficients (cLogP) were computed using a consensus algorithm (ALOGPS 2.1 / ChemAxon) for the target compound and its closest N9-alkyl analogs sharing the identical 3,9-diazabicyclo[4.2.1]nonan-4-one core . The N9-propyl substituent yields a cLogP of ~1.35, representing a measurable increase over N9-methyl (cLogP ~0.42) and N9-cyclopropyl (cLogP ~0.91) . This difference places the N9-propyl derivative close to the empirically determined optimal cLogP range (1–3) for CNS drug candidates, whereas the N9-methyl analog falls notably below this window.

cLogP Comparison
Computed
Target: ~1.35
N9-Me: ~0.42
N9-cPr: ~0.91
Target cLogP falls within reported CNS-favorable range (1–3); N9-methyl below range
Consensus prediction (ALOGPS 2.1 / ChemAxon); neutral species
Lipophilicity CNS drug design Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation for Library Design

Molecular weight (MW) and heavy atom count (HAC) directly influence ligand efficiency metrics and compound developability. 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one (MW 182.26; HAC 13) occupies a distinct position between the lighter N9-methyl analog (MW 154.21; HAC 11) and bulkier N-substituted variants (e.g., N9-cyclopropyl, MW 180.25; HAC 13) . While the N9-cyclopropyl variant has an identical HAC, the propyl chain provides greater conformational flexibility and a different steric profile, enabling exploration of chemical space inaccessible to the more rigid cyclopropyl analog [1].

MW & HAC Differentiation
Computed
Target: MW 182.26, HAC 13
N9-Me: MW 154.21, HAC 11
N9-cPr: MW 180.25, HAC 13
Fills a specific MW/HAC bin; enables property-guided SAR library enumeration
ΔMW +28 from N9-methyl; HAC identical to N9-cyclopropyl but distinct flexibility
Fragment-based drug discovery Lead-likeness Compound library enumeration

Validated Dual Orexin Receptor Antagonist Pharmacophore Precedent

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been identified through iterative medicinal chemistry as a conformationally constrained replacement for acyclic N,N-disubstituted 1,4-diazepanes in dual orexin receptor antagonist programs [1]. In a key publication, constrained diazepanes built upon this core (e.g., compound 8a in the Coleman et al. series) demonstrated potent dual OX₁R/OX₂R antagonism (Ki < 100 nM at OX₂R in representative examples) together with good oral bioavailability and sleep-promoting efficacy in a rat EEG model [2]. 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one bears the identical bicyclic framework and lactam functionality, positioning it as a direct entry point into this pharmacologically validated chemical space.

DORA Pharmacophore Precedent
Class-level inference
Core scaffold established in orexin antagonist series; optimized analogs show sub-nanomolar OX₂R Ki (BindingDB)
Supports scaffold selection for orexin antagonist SAR; direct potency extrapolation not warranted for N9-propyl compound
No target-specific binding data for this exact compound; data to verify
Orexin receptor Sleep disorders GPCR antagonist CNS pharmacology

Commercial Availability and Purity vs. N9-Cyclopropyl Analog

Enamine LLC lists 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one (catalog EN300-89092) at 95% purity [1]. The N9-cyclopropyl analog (catalog EN300-89093) is also listed at 95% purity [2]. Both are available as stock compounds for screening library procurement. However, the N9-propyl variant (CAS 1211722-18-7) has been specifically noted for its utility in developing chiral ligands and pharmacophores due to its constrained geometry and nitrogen-rich scaffold, and the propyl substituent is reported to contribute to improved lipophilicity facilitating membrane permeability in bioactive applications . The N9-cyclopropyl analog does not carry this specific annotation in supplier or database descriptions.

Supplier Availability & Annotation
Supplier data
Target: EN300-89092, 95% purity; annotated for chiral ligand and lipophilicity enhancement
Comparator: N9-cyclopropyl EN300-89093, 95% purity; no such annotation
Supplier annotation supports selection for lipophilicity and chirality-focused library design
Data from commercial catalog (Enamine via ChemBase); independent verification recommended
Chemical procurement Screening collection Building block supply

High-Value Application Scenarios Based on Differentiation Evidence


CNS Lead Optimization Requiring cLogP in the 1–3 Window

Medicinal chemistry teams optimizing CNS-penetrant candidates can select 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one as a core scaffold when the target product profile demands a cLogP between 1 and 3. Unlike the N9-methyl analog (cLogP ~0.42), which falls below the CNS-favorable range, the N9-propyl derivative (cLogP ~1.35) resides within the empirically optimal window for passive brain penetration while retaining the conformationally constrained bicyclic architecture validated in dual orexin receptor antagonist programs .

Fragment-to-Lead Library Enumeration with Property Step Increases

In fragment-based drug discovery (FBDD) or lead-generation campaigns, systematic SAR requires incremental property variation. 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one (MW 182.26; HAC 13) provides a defined ΔMW of +28 from the N9-methyl lead-like fragment (MW 154.21), enabling property-guided library enumeration. This compound fills a specific MW/cLogP bin that is unoccupied by the N9-methyl (underweight for CNS leads) and N9-cyclopropyl (identical HAC but lower cLogP) analogs .

Orexin Receptor Antagonist SAR at the N9 Position

Academic and industrial groups pursuing novel orexin receptor modulators can use 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one to systematically explore the N9 substituent SAR space. The 3,9-diazabicyclo[4.2.1]nonane scaffold has established sub-nanomolar OX₂R affinity precedent (BindingDB Ki ~0.4 nM for optimized analogs) [1], yet the N9-propyl variant remains unexplored in published orexin pharmacology. This compound enables filling a gap in the published SAR matrix for this therapeutically relevant target class.

Chiral Ligand and Asymmetric Catalyst Development

The constrained bicyclic geometry of 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one, combined with the presence of two differentiated nitrogen atoms (one within the lactam, one at the N9 bridgehead bearing the propyl substituent), renders it suitable as a chiral ligand scaffold for asymmetric synthesis applications. Supplier documentation specifically annotates this compound for chiral ligand and pharmacophore development, citing improved lipophilicity from the N9-propyl group as advantageous for membrane permeability in bioactive contexts .

Application
Selection Property
Validation Focus
CNS-penetrant scaffold design
cLogP in 1–3 range
Permeability assay and CNS exposure evaluation
Fragment-to-lead library enumeration
MW/HAC increment step
Library property distribution analysis
Orexin receptor SAR exploration
N9-substitution coverage
OX1R/OX2R binding assays
Chiral ligand and asymmetric catalyst development
Constrained bicyclic nitrogen scaffold
Enantioselectivity and ligand performance assessment
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